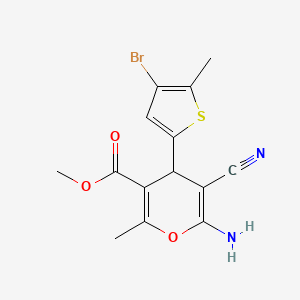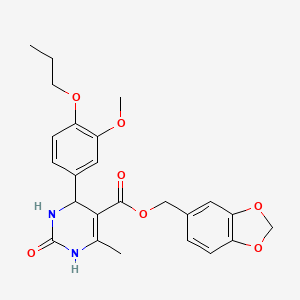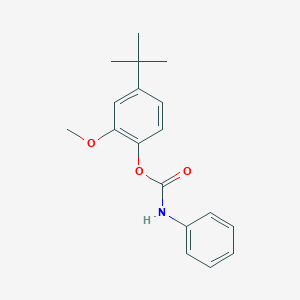
N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been found to have a wide range of effects on the body.
Mécanisme D'action
The mechanism of action of N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the activation of sGC, an enzyme that is responsible for the production of cGMP. By activating sGC, this compound increases the production of cGMP, which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects
In addition to its effects on cardiovascular disease, N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to have a number of other biochemical and physiological effects. For example, it has been found to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity. Because it targets sGC, it can be used to study the effects of cGMP specifically, without affecting other signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are a number of potential future directions for research on N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is in the development of new sGC activators that are more potent and have longer half-lives than N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. Another area of research is in the development of new applications for this compound, such as in the treatment of neurological disorders. Finally, researchers may also investigate the potential use of this compound in combination with other drugs, to enhance its effects and reduce its limitations.
Méthodes De Synthèse
The synthesis of N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of tert-butylamine with 2-ethylphenyl isocyanate, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product is obtained through the reaction of the intermediate compound with glycine.
Applications De Recherche Scientifique
N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease, where this compound has been found to have a number of beneficial effects. Specifically, it has been found to increase the production of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and improved blood flow.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-16-11-9-10-14-18(16)22(15-19(23)21-20(2,3)4)26(24,25)17-12-7-6-8-13-17/h6-14H,5,15H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBQPWXFICQNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6167781 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)

![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)


![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)

![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)